2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound that features a benzothiazole ring fused with an amino group and a dimethoxyphenyl ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include iodine, DMSO, and various oxidizing and reducing agents. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the dimethoxyphenyl ethyl acetamide moiety.
2-Amino-6-chlorobenzothiazole: Contains a chlorine substituent instead of the amino group.
2-Amino-6-nitrobenzothiazole: Features a nitro group, altering its chemical reactivity and biological activity.
Uniqueness
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole ring and the dimethoxyphenyl ethyl acetamide moiety allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C19H21N3O3S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-24-15-6-3-12(9-16(15)25-2)7-8-21-18(23)11-26-19-22-14-5-4-13(20)10-17(14)27-19/h3-6,9-10H,7-8,11,20H2,1-2H3,(H,21,23) |
InChI Key |
AQVBJMJJQMPSLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)OC |
Origin of Product |
United States |
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